molecular formula C15H6N4O13 B3061146 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone CAS No. 567-95-3

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone

Cat. No. B3061146
CAS RN: 567-95-3
M. Wt: 450.23 g/mol
InChI Key: QFCNNIIPXGJBQT-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone is a heterocyclic organic compound . It is also known as TNQ. The CAS number for this compound is 567-95-3 .


Molecular Structure Analysis

The molecular formula of 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone is C15H6N4O13

Scientific Research Applications

Antiplasmodial Activity

Research on anthraquinone derivatives, such as those found in Tectona grandis leaves, reveals their potential in antiplasmodial activity. These compounds, including various anthraquinone forms, have shown significant in vitro anti-malarial activity, suggesting a possible application in malaria treatment (Kopa et al., 2014).

Anticancer Properties

Anthraquinones have been studied for their potential anticancer properties. For instance, a specific anthraquinone derivative was found to exhibit binding properties with DNA and showed potential in killing HepG2 cancer cells, highlighting its possible use in cancer treatment (Yang et al., 2015). Another study focused on the synthesis and testing of 1,4-bialiphatic amino-5,8-dihydroxy anthraquinones, revealing their in vitro anticancer activities (Bao Xiu-rong, 2009).

Antibacterial Activity

The synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone and its derivatives has been investigated for their antibacterial properties. These compounds showed moderate activity against various pathogenic bacteria, suggesting a potential role in antibacterial treatments (Nurbayti et al., 2022).

Antifungal and Antioxidant Applications

Anthraquinone derivatives have also been explored for their antifungal and antioxidant properties. For instance, the effect of certain anthraquinone and anthrahydroquinone derivatives on the fungus Botrytis cinerea indicated notable antifungal activity (Mendoza et al., 2005). Additionally, hydroanthraquinone derivatives from a marine algal-derived endophytic fungus showed promising antioxidant activities, which could be beneficial in various health-related applications (Li et al., 2017).

properties

IUPAC Name

4,5-dihydroxy-2-(hydroxymethyl)-1,3,6,8-tetranitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6N4O13/c20-2-3-10(18(29)30)7-9(15(24)11(3)19(31)32)14(23)8-6(13(7)22)4(16(25)26)1-5(12(8)21)17(27)28/h1,20-21,24H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCNNIIPXGJBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1[N+](=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[N+](=O)[O-])CO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6N4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205260
Record name 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone

CAS RN

567-95-3
Record name 4,5-Dihydroxy-2-(hydroxymethyl)-1,3,6,8-tetranitro-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydroxy-2-hydroxymethyl-1,3,6,8-tetranitroanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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